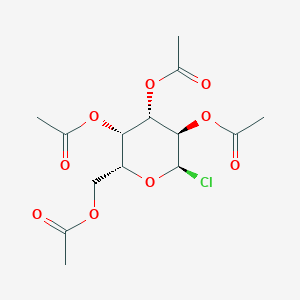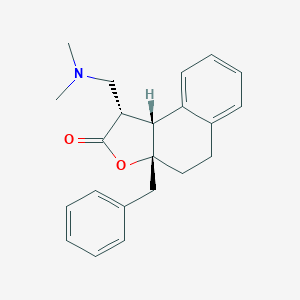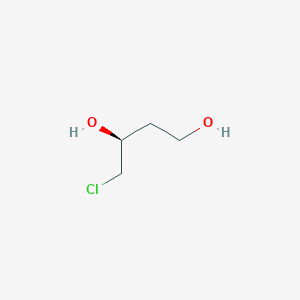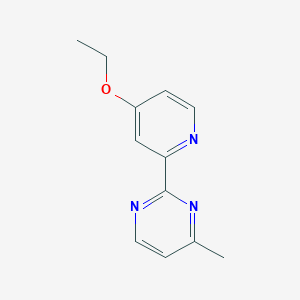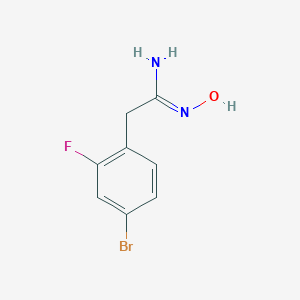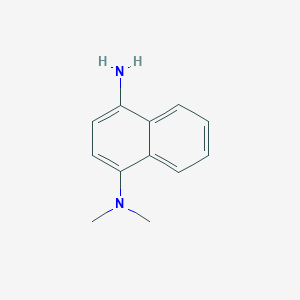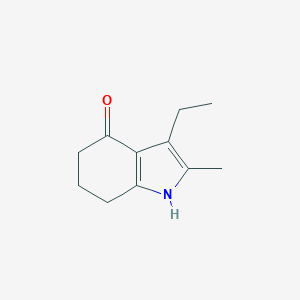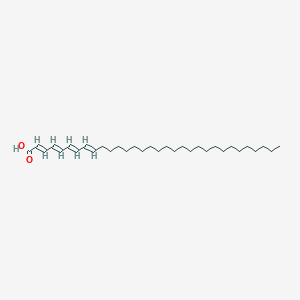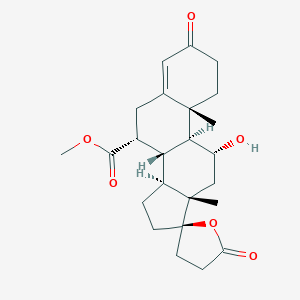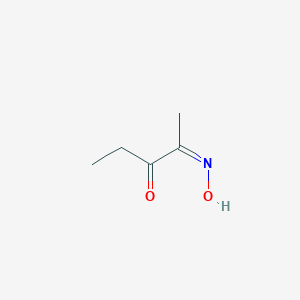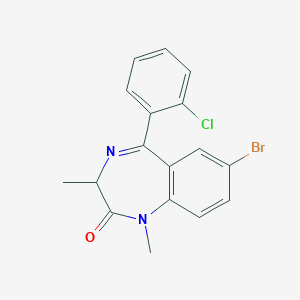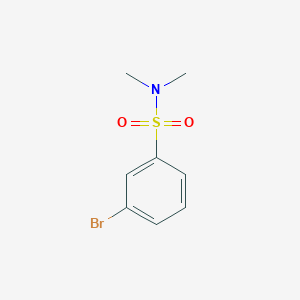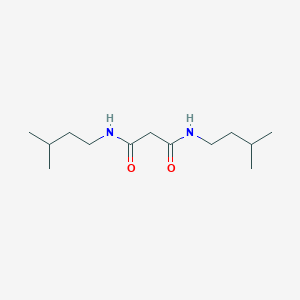
N,N'-bis(3-methylbutyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(3-methylbutyl)propanediamide: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is also known by its IUPAC name, N1,N~3~-diisopentylmalonamide . This compound is characterized by its unique structure, which includes two 3-methylbutyl groups attached to a propanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-methylbutyl)propanediamide typically involves the reaction of propanediamide with 3-methylbutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(3-methylbutyl)propanediamide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity starting materials to ensure consistent product quality. The final product is typically purified through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(3-methylbutyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: N,N’-bis(3-methylbutyl)propanediamide is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex organic molecules .
Biology: In biological research, this compound is used as a reagent for studying enzyme-catalyzed reactions and protein-ligand interactions .
Mechanism of Action
The mechanism of action of N,N’-bis(3-methylbutyl)propanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function . The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- N,N’-bis(2-methylbutyl)propanediamide
- N,N’-bis(4-methylbutyl)propanediamide
- N,N’-bis(3-ethylbutyl)propanediamide
Comparison: N,N’-bis(3-methylbutyl)propanediamide is unique due to its specific 3-methylbutyl groups, which confer distinct chemical and physical properties compared to its analogs. These properties include differences in solubility, reactivity, and stability .
Properties
IUPAC Name |
N,N'-bis(3-methylbutyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)5-7-14-12(16)9-13(17)15-8-6-11(3)4/h10-11H,5-9H2,1-4H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTJMAHVRZXADJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC(=O)NCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368483 |
Source


|
| Record name | N~1~,N~3~-Bis(3-methylbutyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126947-45-3 |
Source


|
| Record name | N~1~,N~3~-Bis(3-methylbutyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
